Vitamin E succinate, chemically known as d-alpha-tocopheryl acid succinate, is an ester derived from alpha-tocopherol (vitamin E) and succinic acid. Its molecular formula is C₃₃H₅₄O₅, and it is recognized for its antioxidant properties. Unlike its parent compound, alpha-tocopherol, vitamin E succinate exhibits unique biological activities, including potential anti-cancer effects and enhanced stability due to the esterified form of vitamin E .
In biochemical contexts, vitamin E succinate can be metabolized to release alpha-tocopherol, which then exerts its antioxidant effects by scavenging free radicals and preventing lipid peroxidation in cell membranes .
Vitamin E succinate has been shown to possess several biological activities:
The synthesis of vitamin E succinate can be achieved through several methods:
Vitamin E succinate is utilized in various fields:
Studies have indicated that vitamin E succinate interacts with various biological pathways:
Vitamin E succinate shares similarities with other compounds derived from vitamin E but exhibits distinct properties that enhance its utility. Below are some comparable compounds:
Compound | Unique Features |
---|---|
Alpha-Tocopherol | Primary form of vitamin E; strong antioxidant but less effective against cancer compared to its succinate form. |
Alpha-Tocopheryl Acetate | An ester of alpha-tocopherol; used for similar purposes but lacks some anti-cancer properties. |
Gamma-Tocopherol | Another form of vitamin E; exhibits different antioxidant capacities but not extensively studied for anti-cancer effects. |
D-alpha-Tocopheryl Acid Succinate | A synonym for vitamin E succinate; shares identical properties but may differ slightly in formulation or application context. |
Vitamin E succinate stands out due to its enhanced stability and unique biological activities that contribute to its potential as a therapeutic agent beyond traditional antioxidant roles.
Vitamin E succinate demonstrates sophisticated mitochondrial targeting capabilities through several distinct molecular mechanisms [3]. The compound preferentially accumulates in mitochondria due to its unique physicochemical properties and specific interactions with mitochondrial respiratory complexes [3] [6]. Research has established that vitamin E succinate primarily targets mitochondrial complex II (succinate dehydrogenase), where it interacts with both proximal and distal ubiquinone-binding sites [27] [29].
The mitochondrial targeting mechanism involves the displacement of ubiquinone from its binding sites within complex II [29]. Molecular modeling studies have revealed that vitamin E succinate binds with similar or stronger interaction energy compared to ubiquinone at the proximal ubiquinone-binding site and demonstrates significantly stronger binding energy at the distal site [29]. This preferential binding leads to the disruption of electron transport chain function and subsequent generation of reactive oxygen species [3] [29].
Parameter | Vitamin E Succinate | Reference Compound (Ubiquinone) |
---|---|---|
Succinate dehydrogenase inhibition IC50 | 80 μM [3] | - |
Electron transfer inhibition IC50 | 1.5 μM [3] | - |
Binding affinity at proximal site | Similar to ubiquinone [29] | Baseline |
Binding affinity at distal site | Stronger than ubiquinone [29] | Baseline |
Mitochondrially targeted variants of vitamin E succinate, modified with triphenylphosphonium groups, demonstrate enhanced mitochondrial localization and increased apoptotic activity [3] [24]. These targeted compounds exhibit approximately 1-2 orders of magnitude greater apoptogenic activity compared to untargeted vitamin E succinate [3]. The modification allows the compound to position optimally across the interface of the mitochondrial inner membrane and matrix, maximizing its biological effects [3].
Vitamin E succinate exerts significant regulatory effects on the phosphatidylinositol 3-kinase/protein kinase B signaling pathway [4] [23]. Research demonstrates that vitamin E succinate treatment downregulates constitutively active basal levels of phosphorylated protein kinase B and phosphorylated mammalian target of rapamycin [4]. The compound decreases phosphorylation of protein kinase B substrates, including BCL2 associated death promoter and caspase-9, in addition to mammalian target of rapamycin effectors ribosomal protein S6 kinase beta-1 and eukaryotic translation initiation factor 4E binding protein 1 [4].
Studies using phosphatidylinositol 3-kinase inhibitor LY294002 have confirmed that phosphatidylinositol 3-kinase serves as a common upstream mediator in vitamin E succinate-induced pathway modulation [4]. The inhibition of this pathway contributes significantly to the apoptotic effects observed in cancer cells treated with vitamin E succinate [4] [23]. Furthermore, combinational therapeutic strategies employing mammalian target of rapamycin inhibitors alongside vitamin E succinate demonstrate enhanced apoptotic induction [4].
Vitamin E succinate demonstrates complex regulatory interactions with the adenosine monophosphate-activated protein kinase/mechanistic target of rapamycin pathway [8] [9]. The compound activates adenosine monophosphate-activated protein kinase while simultaneously suppressing mechanistic target of rapamycin signaling [8] [9] [12]. This dual modulation leads to the induction of autophagy through inhibition of mechanistic target of rapamycin downstream targets, including ribosomal protein S6 kinase beta-1 and eukaryotic translation initiation factor 4E binding protein 1 [9] [12].
Research has established that vitamin E succinate-induced adenosine monophosphate-activated protein kinase activation occurs through upstream regulatory mechanisms involving p38 mitogen-activated protein kinase and protein kinase B inhibition [9] [12]. The activation of adenosine monophosphate-activated protein kinase serves as a critical mediator in vitamin E succinate-induced autophagy, with small interfering RNA-mediated adenosine monophosphate-activated protein kinase inhibition significantly reducing autophagy induction [8].
Pathway Component | Effect of Vitamin E Succinate | Functional Outcome |
---|---|---|
Adenosine Monophosphate-Activated Protein Kinase | Activation [8] [9] | Autophagy induction |
Mechanistic Target of Rapamycin | Inhibition [8] [9] | Reduced protein synthesis |
Ribosomal Protein S6 Kinase Beta-1 | Suppression [9] [12] | Decreased translation |
Eukaryotic Translation Initiation Factor 4E Binding Protein 1 | Inhibition [9] [12] | Reduced cap-dependent translation |
Vitamin E succinate exhibits potent inhibitory effects on protein kinase C activity through multiple molecular mechanisms [2] [32] [35]. The compound prevents the generation of membrane-derived diacylglycerol, a critical lipid that facilitates protein kinase C translocation and activation [2]. Research demonstrates that vitamin E succinate normalizes elevated diacylglycerol levels and protein kinase C activity under hyperglycemic conditions [35].
Computational studies have revealed that vitamin E succinate interacts directly with protein kinase C through its highly flexible succinyl moiety [32]. Molecular modeling indicates that approximately 1 in 1,000 vitamin E succinate molecules surrounding protein kinase C can bind to the phorbol ester-binding domain [32]. The structural flexibility of vitamin E succinate enables its interaction with various signal transduction proteins, including protein kinase C isoforms [32].
Studies have shown that vitamin E succinate treatment prevents the activation of protein kinase C in vascular cells and aortic tissue induced by hyperglycemia [35]. The compound specifically affects protein kinase C beta-II isoform levels and membranous protein kinase C activity [35]. Additionally, vitamin E succinate demonstrates differential effects compared to protein kinase C activators, with some research indicating that it can both inhibit and, under certain conditions, activate protein kinase C-dependent pathways [30] [31].
Vitamin E succinate plays a crucial role in facilitating endoplasmic reticulum-mitochondria contact formation through enhanced mitochondria-associated endoplasmic reticulum membrane formation [14] [41]. Transmission electron microscopic observations confirm that vitamin E succinate treatment increases the physical proximity between endoplasmic reticulum and mitochondria [14]. Fluorescence microscopic analysis reveals that vitamin E succinate significantly increases mitochondria-associated endoplasmic reticulum membrane formation [14].
The mechanism involves the interaction between inositol 1,4,5-trisphosphate receptors and voltage-dependent anion channels facilitated by glucose-regulated protein 75 kilodaltons [14] [39]. Although vitamin E succinate treatment does not affect glucose-regulated protein 75 kilodaltons protein levels, it increases glucose-regulated protein 75 kilodaltons localization within mitochondria-associated endoplasmic reticulum membranes [14]. Pretreatment with inositol 1,4,5-trisphosphate receptor antagonist 2-aminoethoxydiphenyl borate decreases vitamin E succinate-induced mitochondria-associated endoplasmic reticulum membrane formation [14].
Research indicates that calcium-induced conformational changes in glucose-regulated protein 75 kilodaltons promote formation of the inositol 1,4,5-trisphosphate receptor-glucose-regulated protein 75 kilodaltons-voltage-dependent anion channel complex [14] [39]. This complex formation encourages mitochondria-associated endoplasmic reticulum membrane development and enhances calcium transfer efficiency between organelles [14] [38].
Vitamin E succinate significantly disrupts cellular calcium homeostasis through multiple mechanisms affecting endoplasmic reticulum calcium release and mitochondrial calcium uptake [14] [15]. The compound causes increased endoplasmic reticulum dilation and elevated cytosolic calcium concentrations [15]. Research demonstrates that vitamin E succinate-mediated calcium release from the endoplasmic reticulum leads to mitochondrial calcium overload, resulting in mitochondrial depolarization and apoptosis [14].
The disruption of calcium homeostasis involves the activation of endoplasmic reticulum stress markers, including glucose-regulated protein 78 kilodaltons and glucose-regulated protein 94 kilodaltons [15]. Vitamin E succinate treatment triggers the unfolded protein response components, including protein kinase R-like endoplasmic reticulum kinase, activating transcription factor 6, X-box binding protein 1, and activating transcription factor 4 [15].
Calcium-Related Parameter | Effect of Vitamin E Succinate | Associated Mechanism |
---|---|---|
Cytosolic calcium concentration | Increased [15] | Endoplasmic reticulum release |
Mitochondrial calcium levels | Overload [14] | Enhanced transfer from endoplasmic reticulum |
Endoplasmic reticulum dilation | Increased [15] | Stress response activation |
Calcium channel activity | Enhanced [14] | Inositol 1,4,5-trisphosphate receptor activation |
The calcium homeostasis disruption contributes to the activation of calcium-dependent apoptotic pathways, including caspase-4 and c-Jun N-terminal kinase activation [15]. Additionally, vitamin E succinate treatment induces C/EBP homologous protein expression, a key mediator of endoplasmic reticulum stress-induced apoptosis [15].
Vitamin E succinate functions as a potent degrader of fat mass and obesity-associated protein, the primary N6-methyladenosine RNA demethylase [16] [17] [18]. The compound achieves this through a novel molecular mechanism involving direct binding to both fat mass and obesity-associated protein and its E3 ubiquitin ligase deltex E3 ubiquitin ligase 2 [16] [42]. Vitamin E succinate consists of two functional components: the succinate moiety binds to fat mass and obesity-associated protein, while the vitamin E portion binds to deltex E3 ubiquitin ligase 2 [17] [42].
This dual interaction effectively brings deltex E3 ubiquitin ligase 2 and fat mass and obesity-associated protein together, facilitating enhanced fat mass and obesity-associated protein-deltex E3 ubiquitin ligase 2 interaction [17] [42]. The resulting complex formation leads to increased fat mass and obesity-associated protein ubiquitination followed by ubiquitin fusion degradation protein 1 recruitment and subsequent proteasomal degradation [16] [42] [43].
Molecular docking studies confirm that vitamin E succinate binds effectively to fat mass and obesity-associated protein, leading to its degradation, while other vitamins and vitamin E derivatives do not demonstrate the same effect [17]. The degradation process specifically targets fat mass and obesity-associated protein-dependent tumor cells, demonstrating selectivity for malignant tissues [16] [18].
Vitamin E succinate treatment significantly alters N6-methyladenosine RNA modification patterns through fat mass and obesity-associated protein degradation [16] [18] [42]. The degradation of fat mass and obesity-associated protein results in increased N6-methyladenosine methylation levels in specific target genes, particularly the leukemia inhibitory factor gene [16] [18] [42]. This increased methylation leads to decreased leukemia inhibitory factor messenger RNA decay and enhanced transcript stability [16] [18].
The epitranscriptomic modifications induced by vitamin E succinate have profound effects on cellular immunity and cancer progression [16] [18] [19]. Genetic fat mass and obesity-associated protein knockdown or vitamin E succinate treatment increases N6-methyladenosine methylation in the leukemia inhibitory factor gene, sensitizing melanoma cells to T cell-mediated cytotoxicity [16] [18]. These modifications enhance tumor-intrinsic immune responses and improve T cell cytotoxicity [19] [22].
N6-Methyladenosine Modification Parameter | Effect of Vitamin E Succinate | Functional Consequence |
---|---|---|
Fat mass and obesity-associated protein levels | Decreased through degradation [16] [18] | Enhanced N6-methyladenosine methylation |
Leukemia inhibitory factor gene methylation | Increased [16] [18] | Reduced messenger RNA decay |
Leukemia inhibitory factor messenger RNA stability | Enhanced [16] [18] | Improved T cell cytotoxicity |
Global N6-methyladenosine levels | Increased [16] [18] | Altered gene expression patterns |